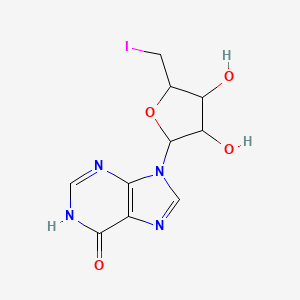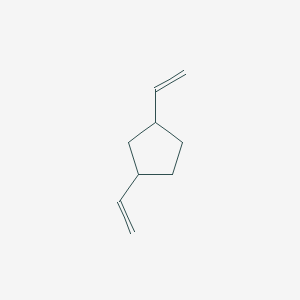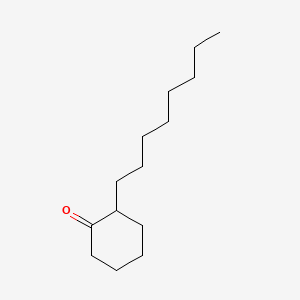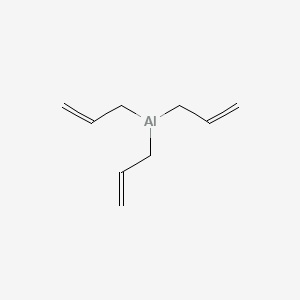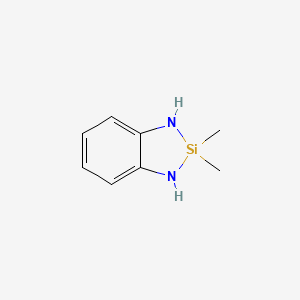
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole is a unique organosilicon compound that features a benzodiazasilole ring structure. This compound is of interest due to its potential applications in various fields, including organic electronics and materials science. The presence of silicon within the heterocyclic ring imparts distinct chemical and physical properties that differentiate it from purely carbon-based analogs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a silane derivative with a suitable diamine in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the formation of the benzodiazasilole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.
化学反応の分析
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The silicon atom in the benzodiazasilole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed under mild conditions.
Major Products
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted benzodiazasilole compounds.
科学的研究の応用
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole has several scientific research applications:
Organic Electronics: It is used as a dopant in organic thin-film transistors and organic light-emitting diodes due to its electron-donating properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemistry: It serves as a reagent in the synthesis of other organosilicon compounds.
作用機序
The mechanism by which 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole exerts its effects involves its ability to donate electrons. This property makes it an effective n-type dopant in organic electronics, where it enhances the conductivity of the materials it is incorporated into. The molecular targets include the active sites within the organic semiconductor matrix, where the compound facilitates charge transfer processes .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the silicon atom, resulting in different electronic properties.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another related compound used in organic electronics.
Uniqueness
The presence of the silicon atom in 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole imparts unique electronic properties that are not observed in its purely carbon-based analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
特性
CAS番号 |
18245-90-4 |
|---|---|
分子式 |
C8H12N2Si |
分子量 |
164.28 g/mol |
IUPAC名 |
2,2-dimethyl-1,3-dihydro-1,3,2-benzodiazasilole |
InChI |
InChI=1S/C8H12N2Si/c1-11(2)9-7-5-3-4-6-8(7)10-11/h3-6,9-10H,1-2H3 |
InChIキー |
PRMBDDSEWRBSTI-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(NC2=CC=CC=C2N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


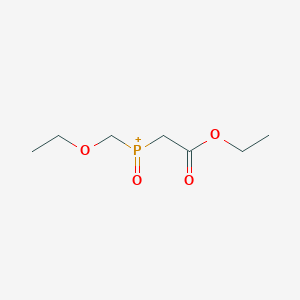
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
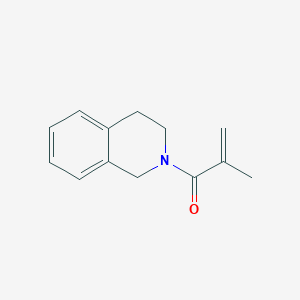
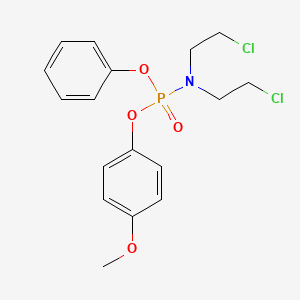
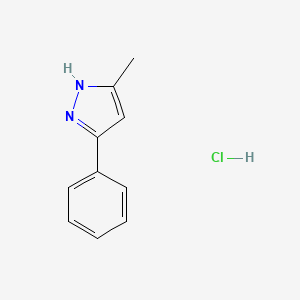

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

